7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Description
7-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a benzazepinone derivative featuring a seven-membered azepine ring fused to a benzene core, with a methoxy (-OCH₃) substituent at position 7 and a ketone group at position 5. The methoxy group, an electron-donating substituent, likely enhances solubility in polar solvents compared to halogenated analogs, making it a candidate for drug discovery or medicinal chemistry studies.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-14-8-4-5-10-9(7-8)11(13)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
ZMBZNRBVRNCCRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Specific Preparation Route for 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
A well-documented method involves the cyclization of 7-Methoxy-1-tetralone with sodium azide in polyphosphoric acid at elevated temperature (approximately 55 °C) under nitrogen atmosphere to yield the target benzazepinone derivative. This method provides moderate to good yield and is scalable.
| Parameter | Details |
|---|---|
| Starting Material | 7-Methoxy-1-tetralone |
| Reagents | Sodium azide, Polyphosphoric acid (PPA) |
| Reaction Temperature | 55 °C |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Atmosphere | Nitrogen |
| Work-up Procedure | Quenching with water, filtration, washing with hexane, drying |
| Yield | 62% |
| Product Description | White solid, mp 103-104 °C |
| Characterization | ¹H-NMR, LC/MS |
- Aromatic protons: δ 7.45 (broad singlet, 1H), 7.13 (doublet, J=8.3 Hz, 1H), 6.72-6.69 (multiplet, 1H), 6.54 (doublet, J=2.1 Hz, 1H)
- Methoxy group: δ 3.81 (singlet, 3H)
- Aliphatic protons: δ 2.76 (triplet, J=7.2 Hz, 2H), 2.38 (triplet, J=7.3 Hz, 2H), 2.25-2.18 (multiplet, 2H)
- Molecular ion peak at m/z 192.07 (M+H)+ consistent with molecular weight 191.23 g/mol.
This synthesis approach is described in detail in a report from Ambeed and supported by experimental data.
Alternative Synthetic Routes and Related Compounds
While direct literature on 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is limited, related benzazepinone compounds have been synthesized using:
- One-pot multibond forming processes from 2-iodoanilines bearing allyl groups, facilitating rapid synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which can be further functionalized to methoxy derivatives.
- Dieckmann condensation and Beckmann rearrangement methods for ring formation in benzazepinone analogues.
- Catalytic cyclization and reductive amination steps to introduce substituents and saturate the ring system.
These methods can be adapted or optimized to prepare methoxy-substituted derivatives by selecting appropriate starting materials and reaction conditions.
Comparative Data Table of Preparation Methods
Characterization and Purity Assessment
To confirm the successful synthesis and purity of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, the following analytical techniques are recommended:
- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): To verify the chemical structure, substitution pattern, and ring saturation.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection: To evaluate purity, typically achieving >95% purity.
- Melting Point Determination: Provides a physical constant for product identification.
Summary and Research Outlook
The preparation of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is well-established via polyphosphoric acid-mediated cyclization of 7-methoxy-1-tetralone with sodium azide under controlled conditions, yielding the target compound in moderate yield with good purity. Alternative synthetic methods, including one-pot multibond forming processes and classical Dieckmann condensation, provide versatile routes adaptable to this compound and its analogues.
Future research may focus on optimizing reaction conditions to improve yield and scalability, exploring catalytic methods for selective functionalization, and developing greener synthetic protocols.
Chemical Reactions Analysis
Key Synthetic Routes:
Mechanistic Insight : The Schmidt reaction involves azide-mediated expansion of the ketone-containing ring, forming the seven-membered azepinone core . Polyphosphoric acid (PPA) or sulfuric acid facilitates cyclization by activating the carbonyl group.
Reduction and Hydrogenation
The ketone moiety and unsaturated positions undergo selective reduction.
Reduction of the Azepinone Core:
Applications : Hydrogenation under mild conditions selectively reduces the α,β-unsaturated ketone system without affecting the methoxy group .
Functionalization at Nitrogen
The secondary amine in the azepine ring participates in alkylation and acylation reactions.
Thiosemicarbazide Derivatives:
| Reagents | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Thiosemicarbazide, α-bromoacetophenone | Ethanol, reflux, 1 hour | 65% | N-(4-aryl-thiazol-2-yl)-N1-(azepinyl)hydrazine hydrobromides |
Mechanism : The amine reacts with α-bromoacetophenones to form thiazole hybrids via nucleophilic substitution and cyclization .
Ring Expansion and Annulation
The azepinone scaffold undergoes hypervalent iodine-mediated oxidative ring expansion to access larger polycyclic systems . Though specific data for the methoxy variant is limited, analogous substrates yield dibenzo[b,d]azepines under catalyst-free conditions.
Structural and Reactivity Considerations
-
Methoxy Group : The electron-donating methoxy substituent at C7 directs electrophilic aromatic substitution (e.g., halogenation) to the para position .
-
Crystal Structure : The non-planar conformation of the methoxyphenyl ring (dihedral angle = 67.7°) sterically hinders π-stacking interactions, potentially influencing reactivity .
Scientific Research Applications
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzazepinones exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of 7-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with key analogs:
Structural and Physicochemical Properties
Biological Activity
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a bicyclic compound notable for its unique structural features, including a methoxy group at the 7-position and a carbonyl group at the 5-position of the azepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various receptors and enzymes.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : Approximately 189.23 g/mol
The presence of the methoxy group significantly influences its chemical reactivity and biological activity, making it a valuable subject for further research.
Biological Activities
Research indicates that 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one exhibits several biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties, potentially through mechanisms involving cyclin-dependent kinase inhibition, similar to other compounds in its class .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, with findings indicating it may help mitigate neuronal damage in various models of neurodegeneration.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific pathogens, suggesting potential applications in treating infections.
The biological activity of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is thought to arise from its ability to interact with various biological targets. Interaction studies have focused on its binding affinity to receptors involved in cell signaling pathways, which could elucidate its mechanism of action and therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and similarity indices of related compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 0.97 | Different ring structure but similar methoxy substitution. |
| 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 0.97 | Variation in ring saturation; potential for different biological activity. |
| 7-Ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 0.92 | Ethoxy group instead of methoxy; affects solubility and reactivity. |
The structural variations among these compounds can lead to significant differences in their biological activities.
Case Studies
Several case studies have been conducted to evaluate the biological activity of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one:
- Antitumor Studies : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines, showing promise as a potential anticancer agent .
- Neuroprotection Models : Animal models have indicated that treatment with this compound can reduce markers of oxidative stress and inflammation in neuronal tissues, suggesting neuroprotective effects.
- Antimicrobial Efficacy : Laboratory tests have shown that this compound exhibits inhibitory effects against certain bacterial strains, indicating potential for use as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenylacetic acid derivatives. Key steps include:
- Precursor selection : Use of methoxy-substituted intermediates to ensure regioselectivity.
- Catalysts : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to promote cyclization .
- Solvents : Toluene or acetic acid for optimal solubility and reaction control .
- Temperature : Elevated temperatures (80–120°C) to accelerate ring closure .
- Yield optimization : Purification via column chromatography or recrystallization.
Table 1 : Example reaction conditions from analogous benzazepinones:
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 65–70 | |
| PCl₅ | AcOH | 100 | 58 |
Q. How is 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and azepinone carbonyl (C=O) signals. Methoxy protons appear as a singlet at δ ~3.8 ppm .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 191.23 (C₁₁H₁₃NO₂) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid state .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- pH sensitivity : Hydrolysis of the lactam ring occurs in strongly acidic/basic conditions (pH <2 or >10) .
- Thermal stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres .
- Light sensitivity : Protect from UV exposure to prevent photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Substitution patterns : Modify the methoxy group (e.g., replace with Cl, F, or NH₂) to alter lipophilicity and target binding. Methyl groups at position 4 improve metabolic stability .
- Ring expansion : Compare benzoazepinones with benzodiazepines to assess receptor affinity .
Table 2 : Bioactivity trends in analogs (hypothetical data):
| Substituent | IC₅₀ (μM) | LogP | Notes |
|---|---|---|---|
| -OCH₃ | 12.5 | 2.1 | Baseline |
| -Cl | 8.3 | 2.8 | Enhanced potency |
| -NH₂ | 25.7 | 1.5 | Reduced toxicity |
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Purity verification : Use HPLC (≥95% purity) to rule out impurities .
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
- Receptor subtype specificity : Screen against related targets (e.g., GABAₐ vs. serotonin receptors) to clarify selectivity .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., benzodiazepine-binding sites) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What metabolic pathways are implicated in the compound’s pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
